REACTION_CXSMILES
|
I[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([CH3:11])[CH:9]=2)[N:4]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[N:3]=1.[CH3:19][Si:20]([C:23]#[CH:24])([CH3:22])[CH3:21].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CC([O-])=O.CC([O-])=O.[Pd+2].[Cu](I)I>[CH3:11][C:8]1[CH:9]=[C:10]2[C:5](=[CH:6][CH:7]=1)[N:4]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[N:3]=[C:2]2[C:24]#[C:23][Si:20]([CH3:22])([CH3:21])[CH3:19] |f:3.4.5|
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
IC1=NN(C2=CC=C(C=C12)C)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
6.8 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#C
|
Name
|
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
TEA
|
Quantity
|
57 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
521 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
442 mg
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 80° C. under N2 for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was degassed
|
Type
|
ADDITION
|
Details
|
Et2O was added
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtrated through a celite pad
|
Type
|
WASH
|
Details
|
The filtrate was then washed twice with an aqueous saturated solution of NH4Cl and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
This crude was purified by flash chromatography on silica (Heptane/EtOAc, gradient from 100:0 to 10:90)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C2C(=NN(C2=CC1)C(=O)OC(C)(C)C)C#C[Si](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |